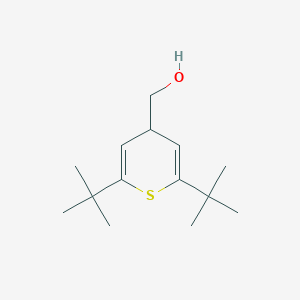
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by the presence of two tert-butyl groups and a methanol group attached to the thiopyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbonyl compound.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides and a strong base.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)aldehyde or (2,6-Di-tert-butyl-4H-thiopyran-4-yl)carboxylic acid.
Reduction: Formation of tetrahydrothis compound.
Substitution: Formation of various substituted thiopyran derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying sulfur-containing biomolecules and their interactions.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol would depend on its specific application
Covalent Bonding: Formation of covalent bonds with target molecules.
Non-Covalent Interactions: Hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Redox Reactions: Participation in oxidation-reduction reactions involving sulfur atoms.
相似化合物的比较
Similar Compounds
Thiopyran-4-ylmethanol: A simpler analog without the tert-butyl groups.
2,6-Di-tert-butyl-4H-thiopyran: A compound lacking the methanol group.
4H-Thiopyran-4-ylmethanol: A compound without the tert-butyl groups.
Uniqueness
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is unique due to the presence of both tert-butyl groups and a methanol group, which may confer specific chemical properties and reactivity. The tert-butyl groups provide steric hindrance, which can influence the compound’s stability and reactivity, while the methanol group offers a site for further functionalization.
属性
CAS 编号 |
83670-19-3 |
|---|---|
分子式 |
C14H24OS |
分子量 |
240.41 g/mol |
IUPAC 名称 |
(2,6-ditert-butyl-4H-thiopyran-4-yl)methanol |
InChI |
InChI=1S/C14H24OS/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8,10,15H,9H2,1-6H3 |
InChI 键 |
ZKLUKKAXSGRFDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(C=C(S1)C(C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


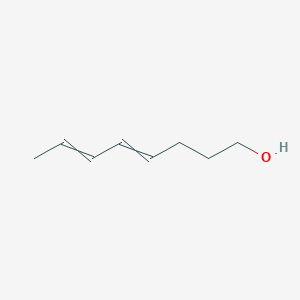
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)

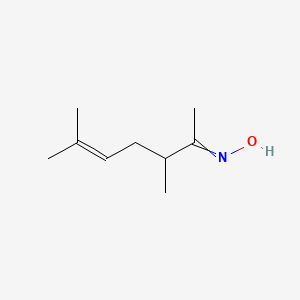
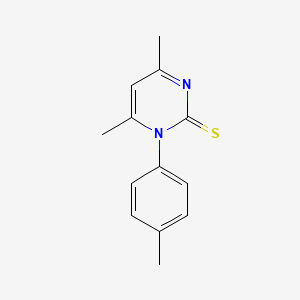
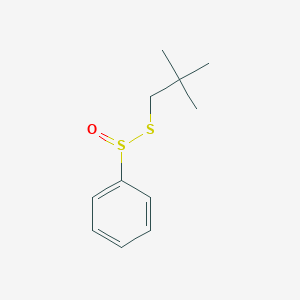

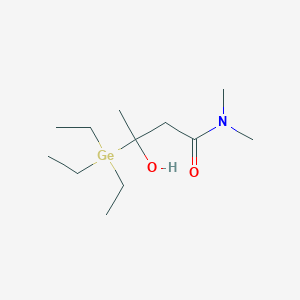
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
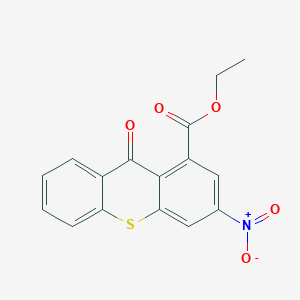
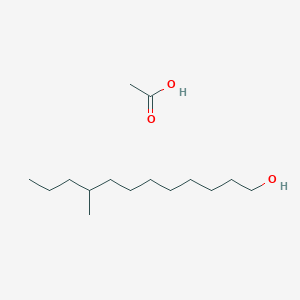
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

